![molecular formula C19H24Cl2N2 B2894314 N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride CAS No. 2034278-90-3](/img/structure/B2894314.png)
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride: is a complex organic compound characterized by its bicyclic structure and the presence of two benzyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the benzyl groups. Common synthetic routes include:
Cyclization reactions: to form the bicyclic structure.
N-alkylation: to introduce the benzyl groups.
Acidification: to convert the amine into its dihydrochloride form.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures.
Analyse Des Réactions Chimiques
Nucleophilic Substitution
The compound’s secondary amine and benzyl-protected nitrogen atoms act as nucleophiles in substitution reactions. Key examples include:
- Reaction with nitrotrichlorobutadienes : Treatment with nitro-substituted polychlorobutadienes (e.g., 3 , 4 ) in methanol triggers transamination at the imidoyl chloride unit, forming hydrazones (e.g., 6 ) in 80% yield .
- Amination of nitrobutadienes : Reacting with arylhydrazines (e.g., phenylhydrazine) leads to cascade reactions, producing persubstituted aminonitropyrazoles (27 , 28 ) via intermediates involving trichlorobutene (I ) and amidine tautomerization (III ) .
Cyclization and Heterocycle Formation
The compound serves as a precursor in synthesizing nitrogen-rich heterocycles:
- Pyrimidine synthesis : Reaction with acetamidine hydrochloride yields pyrimidine derivatives (26 ) through intramolecular SNVin reactions (58% yield) .
- Pyrazole formation : Interaction with arylhydrazines generates 4-nitropyrazoles (27 , 28 ) via HCl elimination from pyrazoline intermediates (IV ) .
Oxidation and Reduction
- Oxidation : Using potassium permanganate or chromium trioxide oxidizes the compound to ketones or carboxylic acids.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces chlorinated substituents, though over-reduction may lead to unexpected products (e.g., acetyl derivatives) .
Key Reagents and Conditions
Deprotection and Stability
Attempted N-debenzylation under standard hydrogenation conditions (H₂/Pd-C) led to unexpected bisdechlorination and hydrolysis, yielding ketone 30 (44%) . Selective deprotection of benzyl groups required tailored conditions, as seen in the partial reduction of dichloromethyl substituents to mono-N-benzylated amines (31 ) .
Mechanistic Insights
- Tautomerization and SNVin pathways : Intramolecular SNVin reactions dominate in heterocyclization, as seen in pyrazoline (IV ) formation from amidine intermediates (III ) .
- Redox selectivity : The dichloromethyl group’s reduction to acetyl derivatives highlights competing pathways under reductive conditions .
Industrial and Scalability Considerations
- Continuous flow reactors : Optimized for large-scale synthesis, enhancing yield and purity.
- Catalytic systems : Advanced catalysts (e.g., ruthenium complexes) improve cyclopropanation efficiency in bicyclic core formation.
Applications De Recherche Scientifique
Medicinal Chemistry
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride has been studied for its potential as a therapeutic agent in treating various neurological disorders. Its structural similarity to known neurotransmitters suggests it may interact with neurotransmitter receptors.
Neurotransmitter Modulation
Research indicates that this compound may act as a modulator of cholinergic systems, which are crucial for cognitive functions such as memory and learning. Studies have shown that compounds with similar structures can enhance acetylcholine receptor activity, leading to improved cognitive performance in animal models .
Analgesic Properties
Another area of interest is the analgesic potential of this compound. Preliminary studies suggest that it may exhibit pain-relieving properties, possibly through interactions with opioid receptors or by modulating pain pathways in the central nervous system .
Neuropharmacology
The compound's effects on the central nervous system make it a candidate for further exploration in neuropharmacology.
Potential Treatment for Depression and Anxiety
Given its ability to modulate neurotransmitter systems, there is potential for this compound to be developed as a treatment for mood disorders such as depression and anxiety. Research into similar compounds has shown promise in enhancing mood and reducing anxiety symptoms in clinical settings .
Organic Synthesis
In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules.
Synthesis of Novel Compounds
The compound can be utilized in the synthesis of other azabicyclic structures, which are valuable in drug development due to their diverse biological activities. The ability to modify the dibenzyl group allows chemists to tailor compounds for specific therapeutic targets .
Case Studies and Research Findings
Several studies highlight the applications of this compound:
Mécanisme D'action
The mechanism by which N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context.
Comparaison Avec Des Composés Similaires
N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine: Similar structure but without the dihydrochloride.
N-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine: One benzyl group instead of two.
3-Azabicyclo[3.1.0]hexan-6-amine: No benzyl groups.
Uniqueness: N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride is unique due to its dual benzyl groups, which can significantly impact its chemical reactivity and biological activity compared to its simpler analogs.
Activité Biologique
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride, a compound of interest in medicinal chemistry, exhibits notable biological activities, particularly as a μ-opioid receptor ligand. This compound belongs to the class of 3-azabicyclo[3.1.0]hexane derivatives, which have been studied for their potential therapeutic applications, including pain management and treatment of pruritus.
The molecular formula of this compound is C₁₉H₂₂N₂·2HCl, with a molecular weight of 278.39 g/mol. Its structure features a bicyclic framework that is crucial for its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₂N₂·2HCl |
Molecular Weight | 278.39 g/mol |
CAS Number | 210482-10-3 |
MDL Number | MFCD16556173 |
μ-Opioid Receptor Ligands
Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine, demonstrate significant binding affinity for μ-opioid receptors. A study focused on the structure-activity relationship (SAR) of these compounds reported that modifications to the lead structure resulted in ligands with picomolar binding affinity selectively for the μ receptor over δ and κ subtypes .
Key Findings:
- Binding Affinity: The compound exhibits high binding affinity to μ-opioid receptors, making it a candidate for further development in pain management therapies.
- Selectivity: The selectivity towards μ receptors suggests potential for reduced side effects typically associated with non-selective opioid agonists.
Pharmacological Studies
Pharmacological evaluations have highlighted the efficacy of this compound in animal models, particularly in treating pruritus in dogs, showcasing its therapeutic potential beyond human applications .
Study on Pruritus Treatment
In a clinical evaluation, N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine was tested for its effectiveness in alleviating pruritus in canines. The results demonstrated a significant reduction in itching behavior among treated subjects compared to controls, indicating its practical application in veterinary medicine.
The primary mechanism through which N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine exerts its effects is through agonistic action at μ-opioid receptors, leading to modulation of pain pathways and itch sensation . This mechanism is pivotal in understanding both its therapeutic effects and potential side effects.
Propriétés
IUPAC Name |
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.2ClH/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19;;/h1-10,17-20H,11-14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHIZXBTGOETHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.